

# Application Notes and Protocols for DAR Determination using Hydrophobic Interaction Chromatography

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## Introduction

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to separate proteins and other biomolecules based on their hydrophobicity.[1][2] In the context of antibody-drug conjugates (ADCs), HIC is a cornerstone method for determining the drug-to-antibody ratio (DAR), a critical quality attribute that directly impacts the efficacy and safety of these targeted therapies.[3][4] ADCs are complex molecules where a cytotoxic drug is chemically linked to a monoclonal antibody (mAb).[5] The conjugation process often results in a heterogeneous mixture of ADC species with varying numbers of drugs attached.[5] Since the conjugated small molecule drugs are typically hydrophobic, the overall hydrophobicity of the ADC increases with the number of attached drug molecules.[6] HIC effectively separates these different ADC species, allowing for the quantification of each species and the calculation of the average DAR. This technique is favored for its mild, non-denaturing conditions, which preserve the native structure of the ADC during analysis.[7][8]

## Principle of Hydrophobic Interaction Chromatography

HIC separates molecules based on the reversible interaction between the hydrophobic regions on the surface of the analyte and the hydrophobic ligands on the stationary phase of the

chromatography column.[1][2] The process is modulated by a high salt concentration in the mobile phase, which reduces the solvation of the protein and exposes its hydrophobic patches.[2][9]

The key steps in a HIC separation are as follows:

- **Binding:** The ADC sample is loaded onto the HIC column in a mobile phase with a high salt concentration. This promotes the hydrophobic interaction between the ADC and the stationary phase.
- **Elution:** A gradient of decreasing salt concentration is then applied. As the salt concentration decreases, the hydrophobic interaction weakens, and the ADC species begin to elute from the column.
- **Separation:** Species with lower hydrophobicity (i.e., lower DAR) elute first, while more hydrophobic species (higher DAR) are retained longer and elute at lower salt concentrations.[10]

The resulting chromatogram shows a series of peaks, each corresponding to an ADC species with a specific number of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).[6]

## Experimental Protocols

This section provides a general protocol for DAR determination of an ADC using HIC. Specific conditions may need to be optimized for different ADCs.

## Materials and Reagents

- **ADC Sample:** Purified ADC at a known concentration (e.g., 1-5 mg/mL).
- **HIC Column:** A column suitable for protein separations with a hydrophobic stationary phase (e.g., Butyl, Phenyl, or Ether).[3] Common choices include TSKgel Butyl-NPR and Agilent AdvanceBio HIC.[3][7]
- **Mobile Phase A (High Salt):** 2 M Ammonium Sulfate or 1.5 M Sodium Chloride in 50 mM Sodium Phosphate, pH 7.0.
- **Mobile Phase B (Low Salt):** 50 mM Sodium Phosphate, pH 7.0.

- Organic Modifier (Optional): Isopropanol or Acetonitrile can be added to Mobile Phase B to facilitate the elution of highly hydrophobic species.[\[11\]](#)[\[12\]](#)
- HPLC/UHPLC System: A biocompatible system equipped with a UV detector is recommended to prevent corrosion from high salt mobile phases.[\[7\]](#)[\[13\]](#)

## Sample Preparation

- If the ADC sample is in a different buffer, exchange it into Mobile Phase A using a desalting column or buffer exchange spin column.
- Dilute the ADC sample to the desired concentration (e.g., 1 mg/mL) using Mobile Phase A.
- Filter the sample through a 0.22 µm syringe filter to remove any particulates.

## Chromatography Conditions

The following table provides a starting point for HIC method development.

Parameter	Condition
Column	TSKgel Butyl-NPR (4.6 x 100 mm, 2.5 µm) or equivalent
Mobile Phase A	2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B	50 mM Sodium Phosphate, pH 7.0
Flow Rate	0.5 - 1.0 mL/min
Column Temperature	25 - 30 °C
Detection	UV at 280 nm
Injection Volume	10 - 50 µL
Gradient	0-100% Mobile Phase B over 20-30 minutes

Example Gradient Program:

Time (min)	% Mobile Phase B
0	0
20	100
25	100
26	0
30	0

## Data Analysis and DAR Calculation

- **Peak Integration:** Integrate the area of each peak in the chromatogram corresponding to the different DAR species (DAR 0, DAR 2, DAR 4, etc.).
- **Peak Identification:** The elution order is typically from the least hydrophobic (unconjugated mAb, DAR 0) to the most hydrophobic (highest drug load).<sup>[10]</sup> Peak identity can be confirmed by mass spectrometry.<sup>[4]</sup>
- **Average DAR Calculation:** The average DAR is calculated as the weighted average of the peak areas of all the drug-conjugated species.<sup>[10][14]</sup> The formula for calculating the average DAR is:

Average DAR =  $\Sigma (\text{Peak Area of each species} \times \text{Number of drugs for that species}) / \Sigma (\text{Total Peak Area of all species})$

For a cysteine-linked ADC with potential DAR values of 0, 2, 4, 6, and 8, the calculation would be:

Average DAR =  $[(\text{AreaDAR2} \times 2) + (\text{AreaDAR4} \times 4) + (\text{AreaDAR6} \times 6) + (\text{AreaDAR8} \times 8)] / (\text{AreaDAR0} + \text{AreaDAR2} + \text{AreaDAR4} + \text{AreaDAR6} + \text{AreaDAR8})$

## Data Presentation

The following tables summarize typical quantitative data obtained from HIC-based DAR analysis of ADCs.

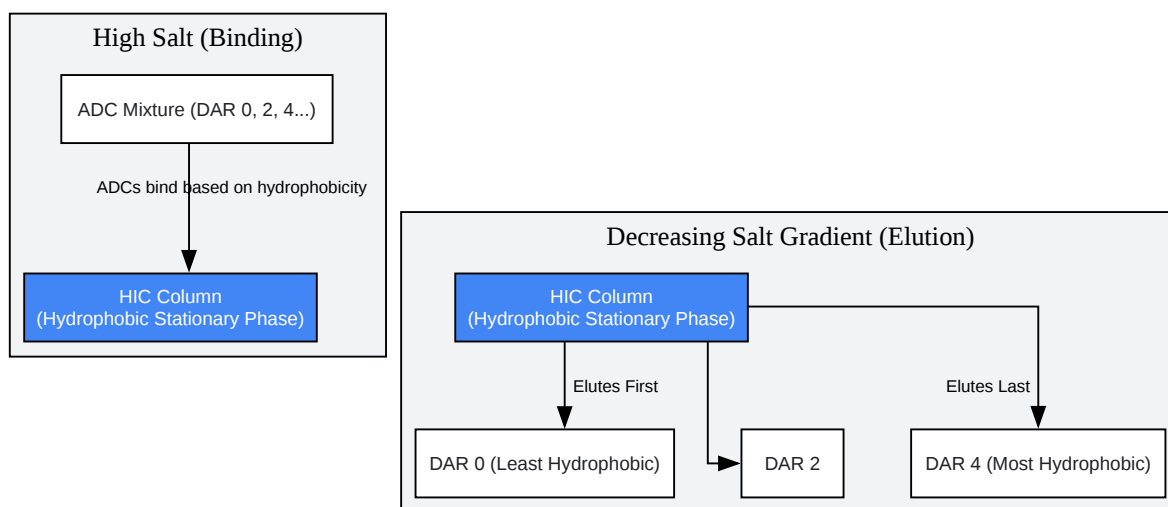
Table 1: Example HIC Columns and Mobile Phases for DAR Analysis

ADC	HIC Column	Mobile Phase A	Mobile Phase B	Reference
Brentuximab Vedotin	AdvanceBio HIC	2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0	50 mM Sodium Phosphate, pH 7.0	[7]
Trastuzumab-vcMMAE	TSKgel Butyl-NPR	1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0	75% 100 mM Sodium Phosphate, pH 7.0, 25% Isopropanol	[6]
Cysteine-conjugated ADC	Protein-Pak Hi Res HIC	1 M Ammonium Sulfate	Not specified	

Table 2: Example DAR Calculation for a Cysteine-Linked ADC

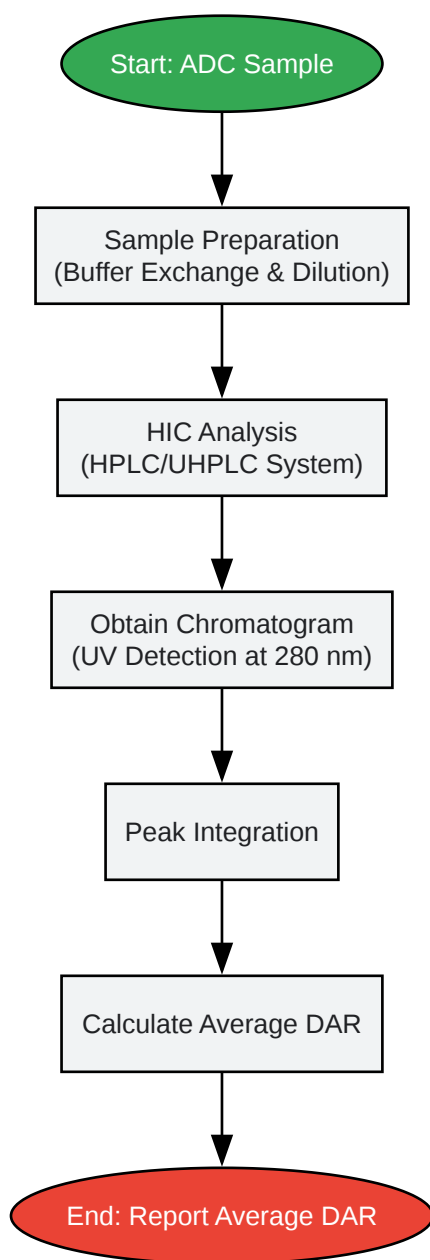
DAR Species	Retention Time (min)	Peak Area (%)
DAR 0	9.5	15
DAR 2	12.1	35
DAR 4	14.3	30
DAR 6	16.0	15
DAR 8	17.5	5
Average DAR	3.5	

## Visualizations



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Caption: Principle of HIC for separating ADC species based on hydrophobicity.



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Caption: Experimental workflow for HIC-based DAR determination.

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